molecular formula C10H9ClFN3O4 B11043830 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B11043830
M. Wt: 289.65 g/mol
InChI Key: DAJABQXEJOLMQY-UHFFFAOYSA-N
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Description

(1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloropropylidene group, an amino group, and a carbamate group attached to a fluoronitrophenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE typically involves multiple steps, starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an amine to form the amino group, followed by the introduction of the carbamate group through a reaction with a suitable carbamoylating agent. The final step involves the attachment of the fluoronitrophenyl ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE: shares similarities with other carbamate derivatives, such as:

Uniqueness

The uniqueness of (1-CHLOROPROPYLIDENE)AMINO N-(4-FLUORO-3-NITROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H9ClFN3O4

Molecular Weight

289.65 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(4-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C10H9ClFN3O4/c1-2-9(11)14-19-10(16)13-6-3-4-7(12)8(5-6)15(17)18/h3-5H,2H2,1H3,(H,13,16)

InChI Key

DAJABQXEJOLMQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl

Origin of Product

United States

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